N-(cyanomethyl)-N-cyclopentyl-3-methanesulfonylbenzamide
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Overview
Description
N-(cyanomethyl)-N-cyclopentyl-3-methanesulfonylbenzamide is a complex organic compound that features a benzamide core with a cyanomethyl and cyclopentyl group attached to the nitrogen atom, and a methanesulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopentyl-3-methanesulfonylbenzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the cyanomethyl and cyclopentyl groups. The methanesulfonyl group is then introduced through sulfonylation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopentyl-3-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the benzamide core, leading to a wide range of derivatives .
Scientific Research Applications
N-(cyanomethyl)-N-cyclopentyl-3-methanesulfonylbenzamide has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research into its potential as a therapeutic agent is ongoing, with studies focusing on its ability to modulate biological pathways and its efficacy in disease models.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopentyl-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as N-(cyanomethyl)-2-chloroisonicotinamide and N-(cyanomethyl)-N-phenyl-3-methanesulfonylbenzamide .
Uniqueness
N-(cyanomethyl)-N-cyclopentyl-3-methanesulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of reactivity, stability, and potential therapeutic benefits .
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopentyl-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-21(19,20)14-8-4-5-12(11-14)15(18)17(10-9-16)13-6-2-3-7-13/h4-5,8,11,13H,2-3,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFVNJPWLHHTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC#N)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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